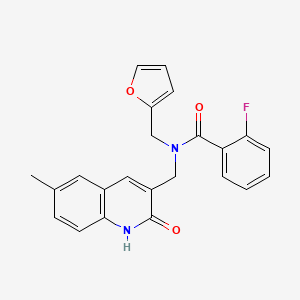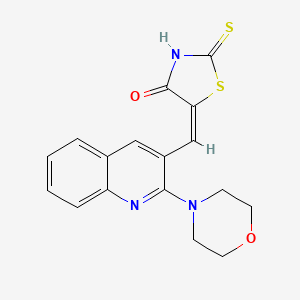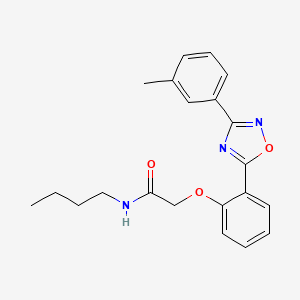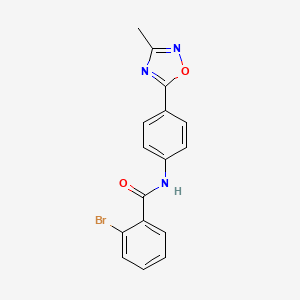![molecular formula C18H22N4O B7717978 N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7717978.png)
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide, also known as JNJ-40411813, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a selective inhibitor of cyclic GMP-AMP synthase (cGAS), an enzyme that plays a crucial role in the innate immune response.
Mecanismo De Acción
The mechanism of action of N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide involves the selective inhibition of cGAS, an enzyme that catalyzes the synthesis of cyclic GMP-AMP (cGAMP) in response to cytosolic DNA. cGAMP then activates the stimulator of interferon genes (STING) pathway, leading to the production of type I interferons. By inhibiting cGAS, this compound reduces the production of type I interferons, which are known to play a crucial role in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Its selective inhibition of cGAS has been shown to reduce the production of type I interferons, which are known to play a crucial role in the pathogenesis of autoimmune disorders and infectious diseases. Additionally, cGAS has been shown to be upregulated in various types of cancer, and its inhibition by this compound has been shown to induce apoptosis and inhibit tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide has several advantages for lab experiments. Its selective inhibition of cGAS makes it a valuable tool for studying the role of cGAS in various diseases. Additionally, its ability to induce apoptosis and inhibit tumor growth makes it a potential therapeutic agent for various types of cancer. However, there are also limitations to using this compound in lab experiments. Its selectivity for cGAS may not be absolute, and off-target effects may occur. Additionally, its potential therapeutic applications have yet to be fully explored, and further research is needed to determine its efficacy and safety.
Direcciones Futuras
There are several future directions for the research of N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide. One potential direction is the development of more potent and selective cGAS inhibitors. Additionally, further research is needed to determine the efficacy and safety of this compound in various diseases, including autoimmune disorders and infectious diseases. Finally, the potential of this compound as a therapeutic agent for various types of cancer should be further explored, including its potential in combination with other therapies.
Métodos De Síntesis
The synthesis of N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide involves a multi-step process. The first step is the synthesis of 4-chloro-6-nitroquinoline, which is then reacted with isobutylamine to form 4-chloro-6-nitroquinoline-N-isobutylcarboxamide. This intermediate is then reduced to 4-amino-6-chloroquinoline-N-isobutylcarboxamide, which is further reacted with butyric anhydride to form this compound.
Aplicaciones Científicas De Investigación
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and infectious diseases. Its ability to selectively inhibit cGAS has been shown to reduce the production of type I interferons, which are known to play a crucial role in the pathogenesis of autoimmune disorders and infectious diseases. Additionally, cGAS has been shown to be upregulated in various types of cancer, and its inhibition by this compound has been shown to induce apoptosis and inhibit tumor growth.
Propiedades
IUPAC Name |
N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-4-7-16(23)20-17-14-10-13-8-5-6-9-15(13)19-18(14)22(21-17)11-12(2)3/h5-6,8-10,12H,4,7,11H2,1-3H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEUXWKPTYQFSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN(C2=NC3=CC=CC=C3C=C12)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7717991.png)
